molecular formula C17H17FN6O2 B2814776 (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1040651-05-5

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2814776
CAS No.: 1040651-05-5
M. Wt: 356.361
InChI Key: SPKKUKDBHXLUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone" features a unique architecture comprising three key moieties:

  • 4-Fluorophenyltetrazole: A fluorinated aromatic system with a tetrazole ring, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • Piperazine linker: A flexible nitrogen-containing heterocycle that often improves solubility and facilitates interactions with biological targets .
  • Furan-2-yl methanone: A heteroaromatic ketone that contributes to electronic and steric properties.

Properties

IUPAC Name

[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c18-13-3-5-14(6-4-13)24-16(19-20-21-24)12-22-7-9-23(10-8-22)17(25)15-2-1-11-26-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKKUKDBHXLUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

For instance, indole derivatives are known to readily undergo electrophilic substitution due to excessive π-electrons delocalization, which could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Based on the broad spectrum of biological activities associated with similar compounds, it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially influencing a variety of biological processes.

Biological Activity

The compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C16H18FN5OC_{16}H_{18}FN_{5}O. It features a piperazine ring, a tetrazole moiety, and a furan ring, which contribute to its diverse biological interactions. The presence of the fluorine atom on the phenyl ring may enhance lipophilicity and stability, potentially influencing its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors involved in neurotransmission or inflammation, affecting signaling pathways.
  • Enzymatic Inhibition : It may inhibit enzymes that play crucial roles in metabolic pathways, thereby modulating physiological responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the substituents on the piperazine or tetrazole rings can significantly alter potency and selectivity. For instance:

  • Fluorine Substitution : The introduction of fluorine enhances interaction with target proteins due to increased electronegativity, which may improve binding affinity.
  • Tetrazole Influence : Variations in the tetrazole structure can impact solubility and metabolic stability.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Cell line studies show significant cytotoxic effects against cancerous cells, with IC50 values indicating potent activity. The compound's ability to induce apoptosis in cancer cells has been noted, likely through modulation of apoptotic pathways.

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions such as Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that support its use as a potential antimicrobial agent.
  • Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating promising anticancer potential.
  • Neuroprotection in Animal Models : Research involving rodent models showed that treatment with the compound significantly improved cognitive function in tests designed to assess memory and learning, supporting its neuroprotective claims.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aryl Substituents

4-Fluorophenyl vs. 2-Fluorophenyl
  • : The compound "4-[(2-fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl]-1-piperazinyl)(2-furyl)methanone" replaces the 4-fluorophenyl group with a 2-fluorophenyl moiety.
  • : Compounds with 4-chlorophenyl and 4-fluorophenyl groups (e.g., compound 4 ) exhibit isostructural crystallinity, suggesting fluorination at the para position optimizes packing efficiency .
Trifluoromethylphenyl Derivatives
  • : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21) replaces the 4-fluorophenyl group with a trifluoromethylphenyl unit. Impact: The electron-withdrawing CF₃ group enhances lipophilicity and may improve blood-brain barrier penetration compared to fluorine .

Heterocyclic Ring Modifications

Furan vs. Thiophene
  • : The compound "1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone" substitutes the furan-2-yl methanone with a thiophen-2-yl ethanone. Impact: Thiophene’s higher electron density and larger atomic radius (vs. furan) could strengthen π-π stacking in protein binding but reduce metabolic oxidation resistance .
  • : MK47 (compound 22) features a thiophen-2-yl ethanone linked to piperazine, demonstrating comparable synthetic routes but divergent electronic profiles .
Tetrazole vs. Triazole
  • : Compounds 4 and 5 employ 1,2,3-triazole rings instead of tetrazole.
    • Impact : Triazoles offer greater hydrogen-bonding capacity but may introduce synthetic complexity due to regioselectivity challenges .

Linker and Functional Group Variations

Methanone vs. Ethanone
  • : The ethanone linker (vs.
Piperazine Modifications
  • : A structurally complex analog incorporates a hydroxypentan-3-yl group on the triazole, highlighting how piperazine substitutions can modulate solubility and steric bulk .

Q & A

Basic: What are the optimal synthetic routes for (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • N-Alkylation : Reacting a piperazine derivative with a tetrazole-containing alkyl halide under controlled temperatures (40–60°C) in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Acylation : Introducing the furan-2-yl methanone group via coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
  • Catalytic Optimization : Employing palladium catalysts for Suzuki-Miyaura cross-coupling if aromatic intermediates require functionalization .
    Key Techniques : Monitor reaction progress via TLC and HPLC. Characterize intermediates using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

  • Spectroscopic Analysis : 1H^1H-NMR (to confirm hydrogen environments, e.g., furan protons at δ 6.3–7.4 ppm) and 13C^{13}C-NMR (to identify carbonyl carbons at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 409.15) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles for spatial conformation .

Advanced: How can reaction mechanisms be analyzed to optimize yield and purity?

Methodological Answer:

  • Kinetic Studies : Use variable-temperature NMR to track intermediate formation (e.g., monitoring tetrazole ring stability) .
  • Isotopic Labeling : 18O^{18}O-labeling in carbonyl groups to trace acylation pathways via MS .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict transition states and activation energies for key steps like N-alkylation .

Advanced: How to address unexpected by-products during synthesis?

Methodological Answer:

  • Chromatographic Separation : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) to isolate impurities .
  • Mechanistic Probing : IR spectroscopy to detect unreacted carbonyl intermediates (stretching at ~1650 cm1^{-1}) .
  • By-product Identification : LC-MS/MS to characterize side products (e.g., dimerization artifacts) .

Basic: What methodologies evaluate the compound’s biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus and C. albicans) .
    • Anticancer : MTT assay (IC50_{50} values in HeLa or MCF-7 cells) .
  • Controls : Include reference drugs (e.g., fluconazole for antifungal studies) and solvent-only blanks .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Metabolic Stability Checks : Use liver microsomes to assess compound degradation impacting bioactivity .
  • Statistical Analysis : Apply ANOVA to compare inter-lab variability in IC50_{50} values .

Advanced: What advanced techniques elucidate the compound’s 3D conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve piperazine ring puckering and tetrazole-furan dihedral angles .
  • Molecular Dynamics Simulations : AMBER or CHARMM force fields to model solvent interactions (e.g., water vs. DMSO) .

Advanced: How to study synergistic effects with other therapeutics?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (e.g., with cisplatin in cancer cells) .
  • Transcriptomic Profiling : RNA-seq to identify pathways upregulated in combination therapy .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light, analyzing degradation via HPLC .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Modify the fluorophenyl group (e.g., replace F with Cl) or piperazine substituents .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic parameters (e.g., Hammett σ) with bioactivity .

Advanced: How to design environmental impact studies for this compound?

Methodological Answer:

  • Fate Analysis : Test biodegradability (OECD 301F) and photolysis rates in water/sediment systems .
  • Ecotoxicology : Daphnia magna acute toxicity assays (48-hr EC50_{50}) and algal growth inhibition tests .

Advanced: How to analyze degradation products in environmental matrices?

Methodological Answer:

  • LC-HRMS : Identify transformation products (e.g., hydroxylated derivatives) in wastewater .
  • Isotope Dilution : Use 13C^{13}C-labeled internal standards to quantify trace metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.